5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde
Overview
Description
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde is a chemical compound with the molecular formula C9H8O3. It is also known by other names such as 7-Formyl-1,4-benzodioxane and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde . This compound is characterized by its unique structure, which includes a benzodioxane ring system with a formyl group at the 6-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-benzodioxane derivatives.
Reaction Conditions: The reaction conditions often involve the use of reagents like acetic anhydride, sodium acetate, and a suitable solvent such as acetic acid.
Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Purification: After the reaction is complete, the product is purified using methods like column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the benzodioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted benzodioxane derivatives .
Scientific Research Applications
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes like phosphodiesterase type IV, which plays a role in the regulation of cAMP levels.
Pathways Involved: By inhibiting phosphodiesterase type IV, the compound can modulate intracellular signaling pathways that are involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan-6-carboxaldehyde: This compound lacks the methyl group at the 5-position but shares the benzodioxane ring system and formyl group.
2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde: Similar in structure but without the methyl group at the 5-position.
Uniqueness
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c1-7-8(6-11)2-3-9-10(7)13-5-4-12-9/h2-3,6H,4-5H2,1H3 |
InChI Key |
HJYKWJVSSZPKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCCO2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.